molecular formula C11H18N2 B1437546 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile CAS No. 1040689-16-4

3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile

Cat. No.: B1437546
CAS No.: 1040689-16-4
M. Wt: 178.27 g/mol
InChI Key: UAWLOZLTXUSUHC-UHFFFAOYSA-N
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Description

3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile is an organic compound with the molecular formula C11H18N2. It is a nitrile derivative that features a cyclohexene ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile typically involves the reaction of 1-cyclohexene-1-yl ethylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide: Similar in structure but contains a hydrazide group instead of a nitrile group.

    3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanamide: Contains an amide group instead of a nitrile group.

Uniqueness

3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h5,13H,1-4,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWLOZLTXUSUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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